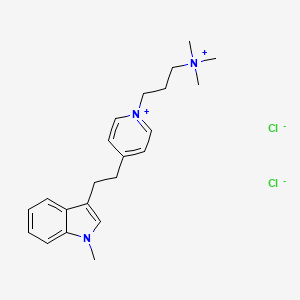
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used as disinfectants and antiseptics .
Preparation Methods
The synthesis of Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride involves the reaction of dimethylamine with 2,4-xylyl isocyanate and 2,6-xylyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified by recrystallization .
Chemical Reactions Analysis
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Its antimicrobial properties make it useful in biological studies to control microbial contamination.
Medicine: It is explored for its potential use as an antiseptic and disinfectant in medical settings.
Industry: It is used in the formulation of cleaning agents and disinfectants for industrial and domestic use
Mechanism of Action
The antimicrobial action of Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death .
Comparison with Similar Compounds
Similar compounds include other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzalkonium chloride. Compared to these compounds, Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride may offer unique advantages in terms of its specific antimicrobial spectrum and stability .
Properties
CAS No. |
4169-39-5 |
|---|---|
Molecular Formula |
C22H30ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl]-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-15-10-11-19(18(4)12-15)23-20(26)13-25(5,6)14-21(27)24-22-16(2)8-7-9-17(22)3;/h7-12H,13-14H2,1-6H3,(H-,23,24,26,27);1H |
InChI Key |
QIABRHAKQAOTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C[N+](C)(C)CC(=O)NC2=C(C=CC=C2C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


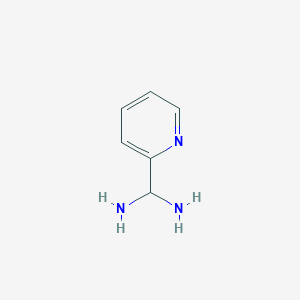
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)


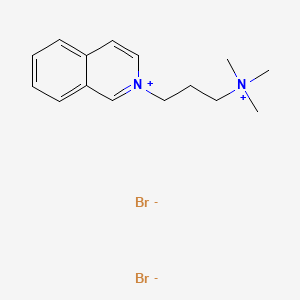

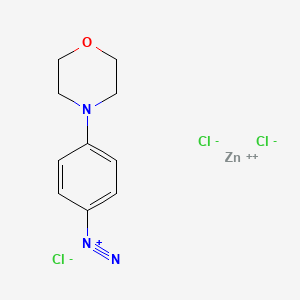
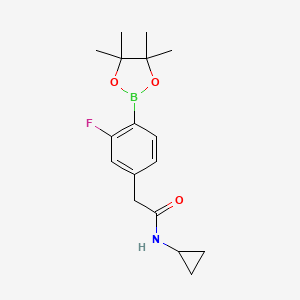

![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
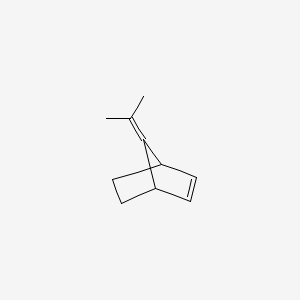

![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
